![molecular formula C16H15NO6S B310220 N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B310220.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, commonly known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-263 has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.
Mechanism of Action
ABT-263 binds to the BH3-binding groove of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, BCL-xL, and BCL-w, displacing the pro-apoptotic proteins BAX and BAK from their sequestration by the anti-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to cell death.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The induction of apoptosis is accompanied by the activation of caspases and the cleavage of PARP, a hallmark of apoptosis. ABT-263 has also been shown to inhibit tumor growth in animal models of leukemia, lymphoma, and solid tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of ABT-263 is its ability to induce apoptosis in a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. However, ABT-263 has also been shown to have some limitations, including dose-limiting toxicities such as thrombocytopenia and neutropenia, which may limit its clinical use.
Future Directions
Several future directions for ABT-263 research have been proposed. One area of interest is the development of combination therapies that target multiple members of the N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide family, as well as other signaling pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to ABT-263 therapy, which may help to optimize patient selection and treatment strategies. Additionally, the development of more potent and selective N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide inhibitors is an ongoing area of research, with the goal of improving efficacy and reducing toxicity.
Synthesis Methods
ABT-263 was first synthesized by Abbott Laboratories in 2005 using a convergent synthesis approach. The synthesis involves the coupling of two key intermediates, a sulfonamide and a benzodioxole, followed by acetylation and methylation to produce the final product. The synthesis has been optimized over the years to improve yield and purity, and several alternative routes have been developed.
Scientific Research Applications
ABT-263 has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that ABT-263 can induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, multiple myeloma, breast cancer, and lung cancer. ABT-263 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
properties
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide |
---|---|
Molecular Formula |
C16H15NO6S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H15NO6S/c1-10(18)13-7-15-16(23-9-22-15)8-14(13)17-24(19,20)12-5-3-11(21-2)4-6-12/h3-8,17H,9H2,1-2H3 |
InChI Key |
WUAJBRFVWIQMSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.